BCN Delivers Higher mAb Conjugation Efficiency Than DBCO in Side-by-Side GlycoConnect Comparison
In a direct side-by-side comparison using the GlycoConnect® chemoenzymatic conjugation platform, the bicyclononyne (BCN) probe demonstrated a surprising and significant advantage in mAb conjugation efficiency over the dibenzoannulated cyclooctyne (DBCO) probe when conjugated to azide-modified trastuzumab [1]. The study further showed that BCN conjugation efficiency could be additionally enhanced by introducing electron-withdrawing fluoride substitutions onto the azide reaction partner. The resulting BCN-based ADCs were found to be highly stable in all cases tested, supporting a superior therapeutic index [1]. Synaffix's patent portfolio explicitly claims BCN as providing the highest combined solubility and reactivity among all available cyclooctynes, particularly relative to fused aromatic ring cyclooctynes such as DBCO/DIBO [2].
| Evidence Dimension | mAb conjugation efficiency via copper-free SPAAC click chemistry |
|---|---|
| Target Compound Data | BCN probe: qualitatively superior conjugation efficiency; further enhanced by fluoride-substituted azide |
| Comparator Or Baseline | DBCO (dibenzoannulated cyclooctyne) probe: lower conjugation efficiency in parallel experiment |
| Quantified Difference | Qualitative superiority reported; quantitative fold-difference not specified in abstract but described as 'surprising difference in favor of BCN' |
| Conditions | GlycoConnect® platform; trastuzumab mAb; azide-modified N-glycan at Asn-297; in vitro conjugation |
Why This Matters
Higher conjugation efficiency directly reduces the molar excess of linker-drug required during ADC manufacturing, lowering cost of goods and minimizing purification burden — a critical procurement consideration for scaled ADC production.
- [1] van Delft, F. L.; et al. Chemoenzymatic Conjugation of Toxic Payloads to the Globally Conserved N-Glycan of Native mAbs Provides Homogeneous and Highly Efficacious Antibody–Drug Conjugates. Bioconjugate Chem. 2015, 26 (11), 2233–2242. DOI: 10.1021/acs.bioconjchem.5b00414 View Source
- [2] Synaffix B.V. Patent Granted in US and EU, Core to Synaffix ADC Technology. Press Release, 03 November 2015. US 8,859,629 B2; EP 2 563 753 B1. View Source
